molecular formula C13H11FO3 B6379628 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol CAS No. 1261926-84-4

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol

Cat. No.: B6379628
CAS No.: 1261926-84-4
M. Wt: 234.22 g/mol
InChI Key: CTSREUHWZZOHAC-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c1-17-13-6-8(2-4-12(13)16)10-7-9(14)3-5-11(10)15/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSREUHWZZOHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685504
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-84-4
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxyacetophenone and 2-methoxyphenol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production Methods: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom and hydroxyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated phenols, methoxyphenols, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxyacetophenone: A structurally similar compound with a fluorine atom and hydroxyl group attached to a phenyl ring.

    2-Methoxyphenol: Another similar compound with a methoxy group and hydroxyl group attached to a phenyl ring.

Uniqueness

4-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

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